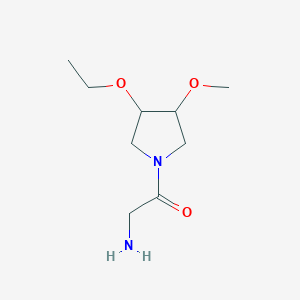
(E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, or DFMPB, is a novel synthetic compound that has been used in a variety of scientific research applications. It has been used in biochemistry, physiology, and pharmacology, among other fields. DFMPB has a distinct chemical structure and a wide range of properties, making it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
DFMPB has been used in a variety of scientific research applications. It has been used in biochemistry, physiology, and pharmacology, among other fields. DFMPB has been used to study the effects of certain compounds on the human body, as well as to study the actions of certain enzymes. It has also been used to study the effects of certain drugs on the body, and to study the effects of certain compounds on the environment.
Mecanismo De Acción
DFMPB works by binding to certain proteins in the body, such as enzymes and receptors. This binding results in the activation or inhibition of certain biochemical pathways, leading to the desired physiological effect. For example, DFMPB can bind to certain enzymes and inhibit their activity, leading to a decrease in the production of certain compounds.
Biochemical and Physiological Effects
DFMPB has been studied for its effects on the human body. It has been found to have both positive and negative effects. For example, DFMPB has been found to have anti-inflammatory and anti-oxidant properties, as well as to have an effect on blood pressure. It has also been found to have a positive effect on the immune system, as well as to have an effect on the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMPB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable, making it suitable for long-term storage. However, DFMPB does have some limitations. It is not soluble in water, which can limit its use in certain experiments. It also has a relatively high toxicity, which can limit its use in certain experiments.
Direcciones Futuras
DFMPB has a wide range of potential future directions. It could be used to study the effects of certain compounds on the human body, as well as to study the actions of certain enzymes. It could also be used to study the effects of certain drugs on the body, and to study the effects of certain compounds on the environment. Additionally, DFMPB could be used to explore the potential therapeutic benefits of certain compounds, and to develop new drugs or treatments.
Propiedades
IUPAC Name |
(E)-4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO4/c1-17-5-7-4-10(11,12)6-13(7)8(14)2-3-9(15)16/h2-3,7H,4-6H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTOPBFCOAGKPW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CC(CN1C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)



![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)



![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)